molecular formula C11H17NO B1470970 (2-Methyl-4-propoxyphenyl)methanamine CAS No. 1494527-05-7

(2-Methyl-4-propoxyphenyl)methanamine

Cat. No.: B1470970
CAS No.: 1494527-05-7
M. Wt: 179.26 g/mol
InChI Key: OGNCHXHDJGOEHL-UHFFFAOYSA-N
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Description

(2-Methyl-4-propoxyphenyl)methanamine is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenemethanamine, characterized by the presence of a methyl group at the second position and a propoxy group at the fourth position on the benzene ring. This compound is of interest in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-propoxyphenyl)methanamine typically involves the alkylation of 2-methyl-4-hydroxybenzaldehyde followed by reductive amination. The reaction conditions often include the use of alkyl halides and reducing agents such as sodium borohydride or lithium aluminum hydride. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-propoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted aromatic compounds .

Scientific Research Applications

(2-Methyl-4-propoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methyl-4-propoxyphenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-4-ethoxyphenyl)methanamine
  • (2-Methyl-4-butoxyphenyl)methanamine
  • (2-Methyl-4-isopropoxyphenyl)methanamine

Uniqueness

(2-Methyl-4-propoxyphenyl)methanamine is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The presence of the propoxy group may enhance its lipophilicity, affecting its interaction with biological membranes and targets .

Properties

IUPAC Name

(2-methyl-4-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7H,3,6,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCHXHDJGOEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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